molecular formula C11H11ClIN3O2 B12957588 tert-Butyl 5-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate

tert-Butyl 5-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate

Cat. No.: B12957588
M. Wt: 379.58 g/mol
InChI Key: FTGKQRQFCWWZON-UHFFFAOYSA-N
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Description

tert-Butyl 5-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by the presence of a tert-butyl ester group, a chlorine atom at the 5-position, and an iodine atom at the 3-position of the pyrazolo[3,4-c]pyridine ring system

Preparation Methods

The synthesis of tert-Butyl 5-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate typically involves multi-step synthetic routes. One common method involves the initial formation of the pyrazolopyridine core, followed by the introduction of the chlorine and iodine substituents. The tert-butyl ester group is usually introduced in the final step. Reaction conditions often include the use of strong bases, halogenating agents, and protecting groups to ensure the selective introduction of functional groups .

Chemical Reactions Analysis

tert-Butyl 5-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate undergoes various types of chemical reactions, including:

Scientific Research Applications

tert-Butyl 5-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 5-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

tert-Butyl 5-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate can be compared with other pyrazolopyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H11ClIN3O2

Molecular Weight

379.58 g/mol

IUPAC Name

tert-butyl 5-chloro-3-iodopyrazolo[3,4-c]pyridine-1-carboxylate

InChI

InChI=1S/C11H11ClIN3O2/c1-11(2,3)18-10(17)16-7-5-14-8(12)4-6(7)9(13)15-16/h4-5H,1-3H3

InChI Key

FTGKQRQFCWWZON-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CN=C(C=C2C(=N1)I)Cl

Origin of Product

United States

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